Cas no 104458-24-4 (2-methanesulfonylethan-1-amine hydrochloride)
2-methanesulfonylethan-1-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 2-(Methylsulfonyl)ethanamine hydrochloride
- 2-(Methylsulfony)ethylamine hydrochloride
- Lapatinib Intermediate
- 2-Aminoethyl Methyl Sulfone Hydrochloride
- 2-(Methylsulfonyl)-ethanamine hydrochloride
- 2-(methylsulfonyl)ethanamine hydrogen chloride
- 2-(Methylsulfonyl)ethylamine Hydrochloride
- Ethanamine, 2-(methylsulfonyl)-, hydrochloride
- 2-Aminoethylmethylsulphone hydrochloride
- 2-methylsulfonylethanamine,hydrochloride
- Ethanamine,2-(methylsulfonyl)-, hydrochloride (9CI)
- 2-(Methylsulfonyl)ethanaminehydrochloride
- 2-Aminoethyl methylsulfone hydrochloride
- 2-Aminoethylmethylsulfone hydrochloride
- 2-methanesulfonylethan-1-amine hydrochloride
- 2- Aminoethylmethylsulfone hydrochloride
- C3H10ClNO2S
- MeSO2CH2CH2NH2.HCl
- MeSO2(CH2)2NH2.HCl
- KS
-
- MDL: MFCD03840162
- Inchi: 1S/C3H9NO2S.ClH/c1-7(5,6)3-2-4;/h2-4H2,1H3;1H
- InChI Key: AMYYUKGKCJKCBI-UHFFFAOYSA-N
- SMILES: Cl[H].S(C([H])([H])[H])(C([H])([H])C([H])([H])N([H])[H])(=O)=O
Computed Properties
- Exact Mass: 159.01200
- Monoisotopic Mass: 159.012
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 120
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 68.5
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.5720
- Melting Point: 168.0 to 172.0 deg-C
- Boiling Point: 325.8°C at 760 mmHg
- Flash Point: 150.8℃
- PSA: 68.54000
- LogP: 1.57280
2-methanesulfonylethan-1-amine hydrochloride Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Safety Instruction: H303+H313+H333
- Storage Condition:Inert atmosphere,Room Temperature
2-methanesulfonylethan-1-amine hydrochloride Customs Data
- HS CODE:2921199090
- Customs Data:
China Customs Code:
2921199090Overview:
2921199090 Other acyclic monoamines and their derivatives and salts.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921199090 other acyclic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-methanesulfonylethan-1-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A823088-100g |
2-Aminoethyl Methyl Sulfone Hydrochloride |
104458-24-4 | 98% | 100g |
¥820.00 | 2022-09-03 | |
| TRC | M339108-1g |
2-(Methylsulfonyl)ethylamine Hydrochloride |
104458-24-4 | 1g |
$ 64.00 | 2023-09-07 | ||
| TRC | M339108-2.5g |
2-(Methylsulfonyl)ethylamine Hydrochloride |
104458-24-4 | 2.5g |
$110.00 | 2023-05-17 | ||
| TRC | M339108-5g |
2-(Methylsulfonyl)ethylamine Hydrochloride |
104458-24-4 | 5g |
$178.00 | 2023-05-17 | ||
| TRC | M339108-10g |
2-(Methylsulfonyl)ethylamine Hydrochloride |
104458-24-4 | 10g |
$247.00 | 2023-05-17 | ||
| TRC | M339108-25g |
2-(Methylsulfonyl)ethylamine Hydrochloride |
104458-24-4 | 25g |
$529.00 | 2023-05-17 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A92300-25g |
2-(Methylsulfonyl)ethanamine hydrochloride |
104458-24-4 | 98% | 25g |
¥118.0 | 2021-09-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A92300-5g |
2-(Methylsulfonyl)ethanamine hydrochloride |
104458-24-4 | 98% | 5g |
¥38.0 | 2021-09-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A92300-100g |
2-(Methylsulfonyl)ethanamine hydrochloride |
104458-24-4 | 98% | 100g |
¥428.0 | 2021-09-10 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015697-1g |
2-methanesulfonylethan-1-amine hydrochloride |
104458-24-4 | 98% | 1g |
¥26 | 2023-09-11 |
2-methanesulfonylethan-1-amine hydrochloride Suppliers
2-methanesulfonylethan-1-amine hydrochloride Related Literature
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Roderick T. Stark,Dominic R. Pye,Wenyi Chen,Oliver J. Newton,Benjamin J. Deadman,Philip W. Miller,Jenny-Lee Panayides,Darren L. Riley,Klaus Hellgardt,King Kuok (Mimi) Hii React. Chem. Eng. 2022 7 2420
Additional information on 2-methanesulfonylethan-1-amine hydrochloride
Introduction to 2-methanesulfonylethan-1-amine hydrochloride (CAS No. 104458-24-4) and Its Applications in Modern Chemical Biology
2-methanesulfonylethan-1-amine hydrochloride, identified by the CAS number 104458-24-4, is a specialized chemical compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, featuring a methanesulfonamide moiety linked to an ethylamine backbone with a hydrochloride salt form, exhibits promising characteristics that make it a valuable tool in pharmaceutical research, particularly in the development of novel bioactive molecules.
The structural motif of 2-methanesulfonylethan-1-amine hydrochloride incorporates a methanesulfonamide group, which is known for its ability to enhance binding affinity and selectivity in drug design. The presence of this group allows the compound to interact effectively with biological targets, making it a versatile intermediate in the synthesis of pharmacologically relevant molecules. Additionally, the ethylamine component contributes to the compound's solubility and bioavailability, further enhancing its utility in medicinal chemistry applications.
In recent years, there has been a growing interest in the development of small-molecule modulators that can interact with biological pathways involved in diseases such as cancer, inflammation, and neurodegenerative disorders. 2-methanesulfonylethan-1-amine hydrochloride has emerged as a key intermediate in the synthesis of inhibitors targeting specific enzymes and receptors. For instance, studies have demonstrated its role in the development of compounds that inhibit kinases and phosphodiesterases, which are critical players in cellular signaling pathways.
One of the most compelling aspects of 2-methanesulfonylethan-1-amine hydrochloride is its potential in fragment-based drug discovery. Fragment-based approaches rely on the identification of small, low-molecular-weight compounds that bind to target proteins with high affinity. These fragments can then be optimized through iterative chemical modifications to develop lead compounds for drug development. The unique structural features of 2-methanesulfonylethan-1-amine hydrochloride make it an ideal candidate for such fragment-based screenings, as it can serve as a scaffold for generating novel bioactive molecules.
Recent advancements in computational chemistry have further enhanced the utility of 2-methanesulfonylethan-1-amine hydrochloride. Molecular docking simulations and virtual screening techniques have been employed to identify potential binding pockets on target proteins. These computational methods have shown that derivatives of 2-methanesulfonylethan-1-amine hydrochloride can effectively interact with key residues on target enzymes, leading to the development of potent inhibitors. This combination of experimental and computational approaches has significantly accelerated the discovery process for new therapeutic agents.
The pharmaceutical industry has also explored the use of 2-methanesulfonylethan-1-amine hydrochloride in the development of prodrugs. Prodrugs are inactive or less active forms of drugs that are converted into their active form within the body. The methanesulfonamide group in 2-methanesulfonylethan-1-amine hydrochloride provides a suitable platform for designing prodrugs due to its stability in vitro and susceptibility to enzymatic degradation in vivo. This property allows for improved pharmacokinetic profiles, including enhanced solubility and reduced toxicity.
In conclusion, 2-methanesulfonylethan-1-amine hydrochloride (CAS No. 104458-24-4) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features and functional properties make it a valuable intermediate in drug discovery, particularly for developing inhibitors targeting key enzymes and receptors involved in various diseases. The integration of experimental techniques with computational methods has further enhanced its utility, paving the way for novel therapeutic agents. As research continues to evolve, 2-methanesulfonylethan-1-amine hydrochloride is expected to play an increasingly important role in the development of next-generation pharmaceuticals.
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